molecular formula C19H24N2O B070939 4,4'-Bis(N-ethyl-N-methylamino)benzophenone CAS No. 194655-98-6

4,4'-Bis(N-ethyl-N-methylamino)benzophenone

Cat. No.: B070939
CAS No.: 194655-98-6
M. Wt: 296.4 g/mol
InChI Key: WJLVDUQVYDVHDC-UHFFFAOYSA-N
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Description

4,4’-Bis(N-ethyl-N-methylamino)benzophenone is an organic compound with the molecular formula C19H24N2O. It is a derivative of benzophenone, characterized by the presence of two N-ethyl-N-methylamino groups attached to the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(N-ethyl-N-methylamino)benzophenone involves several steps:

    Methylation of Ethyl-aniline: Ethyl-aniline is methylated by reductive alkylation with formaldehyde using isopropyl alcohol as a solvent at 100°C under 120 psi of hydrogen. The product, ethylmethylaniline, is purified by distillation at 120°C under a pressure of 21 mm mercury.

    Reaction with Phosgene: Ethylmethylaniline is then reacted with phosgene. Phosgene is condensed and added to the vessel containing ethylmethylaniline at 50-60°C. The mixture is heated to 120°C and held at this temperature for 1 hour.

    Hydrolysis and Extraction: The mixture is cooled to 50-60°C before sodium hydroxide dissolved in water is added to hydrolyze the unreacted acid chloride. The resulting mixture is extracted with toluene.

    Purification: The product, 4,4’-Bis(N-ethyl-N-methylamino)benzophenone, is purified by chromatography on silica gel using toluene as an eluent, followed by recrystallization from methylene chloride/hexane.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(N-ethyl-N-methylamino)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4,4’-Bis(N-ethyl-N-methylamino)benzophenone is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of photosensitizers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Bis(N-ethyl-N-methylamino)benzophenone involves its interaction with molecular targets through its carbonyl and amino groups. These interactions can lead to various biochemical and photochemical reactions, depending on the specific application. The compound’s ability to absorb light and transfer energy makes it an effective photosensitizer in photochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Michler’s Ketone:

    Benzophenone: The parent compound, lacking the amino substitutions.

    4,4’-Bis(dimethylamino)benzophenone: Another derivative with dimethylamino groups.

Uniqueness

4,4’-Bis(N-ethyl-N-methylamino)benzophenone is unique due to its specific N-ethyl-N-methylamino substitutions, which impart distinct chemical and physical properties compared to its analogs. These substitutions can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specialized applications .

Properties

IUPAC Name

bis[4-[ethyl(methyl)amino]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-5-20(3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4)6-2/h7-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLVDUQVYDVHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448975
Record name 4,4'-Bis(ethylmethylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194655-98-6
Record name Bis[4-(ethylmethylamino)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194655-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(ethylmethylamino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl-aniline is methylated by reductive alkylation with formaldehyde using isopropyl alcohol as a solvent at 100° C. under 120 psi of H2. After the solvent is stripped the product ethylmethylaniline (NEMA) is purified by distillation at 120° C. at a pressure of 21 mm mercury (Hg). NEMA (80 g, 0.59 mol) is charged to a vessel fitted with a dry-ice condenser and is heated to 50 -60° C. Phosgene is transferred from a cylinder to a calibrated trap placed in dry-ice. After condensing 10 mL (14.3 g, 0.145 mol), the trap was connected to the vessel containing NEMA and the phosgene was added over 1 hour. After the addition was complete, the mixture was heated to 120° C. and held at this temperature for 1 hour. The mixture was cooled to 50-60° C. before 11 g (0.275 mol) of NaOH dissolved in 100 mL of water was added to hydrolyze the unreacted acid chloride. The resulting mixture was then extracted with two 100 mL portions of toluene. The product 4,4′-bis(methylethylamino)benzophenone (MEAB) was purified by chromatography on silica gel using toluene as an eluent followed by recrystallization from methylene chloride/hexane. Several grams of highly pure MEAB were obtained. No impurities were detectable by NMR; m.p. 122-124° C. NMR, IR and mass spectra were consistent with the proposed structure.
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